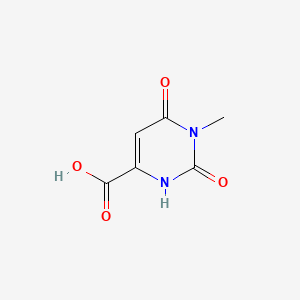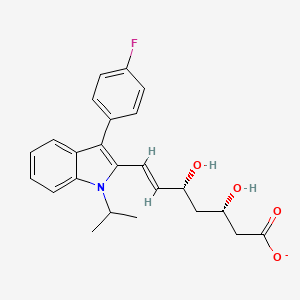![molecular formula C14H13N3O4S2 B1224476 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1224476.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a member of benzodioxoles.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, along with its derivatives, is primarily synthesized for research in the development of novel compounds with potential biological activities. The synthesis of such compounds involves various chemical reactions, which lead to the formation of new derivatives with distinct structural features. For instance, Huicheng Wang et al. (2010) explored the synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives and established their structures through spectral data analysis, marking a significant step in creating diverse molecular structures for further research Huicheng Wang et al., 2010.
Anticancer Properties
Some derivatives of the compound have shown potential as anticancer agents. For example, A. Özdemir et al. (2017) synthesized new derivatives and evaluated their effects on human lung adenocarcinoma and rat glioma cell lines. Their study revealed that specific derivatives demonstrated promising cytotoxic effects and inhibited MMP-9, an enzyme associated with tumor progression, suggesting their potential role in cancer treatment A. Özdemir et al., 2017.
Modification for Biological Activity
V. Sokolov et al. (2012) proposed a method to modify a known medical product, acetazolamide, by interacting with various nucleophiles, leading to the production of heterocyclic compounds. This modification aims to explore the biological activities of these newly synthesized compounds V. Sokolov et al., 2012.
Anticholinesterase and Cytotoxic Activities
The amide derivatives of the compound have been investigated for their anticholinesterase properties. M. Altıntop et al. (2012) synthesized amide derivatives and assessed their ability to inhibit enzymes like AChE and BuChE. The study also explored the cytotoxic properties of these compounds, contributing to the understanding of their potential therapeutic applications M. Altıntop et al., 2012.
Antibacterial, Antifungal, and Antiviral Activities
Derivatives of the compound have been designed and synthesized to explore their antibacterial, antifungal, and antiviral activities. Xu Tang et al. (2019) reported that most of the synthesized compounds showed good antiviral activities against tobacco mosaic virus and antibacterial activities against specific pathogens, indicating their potential as molecular templates for developing antiviral and antibacterial agents Xu Tang et al., 2019.
Propiedades
Nombre del producto |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide |
|---|---|
Fórmula molecular |
C14H13N3O4S2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-7(18)9-3-11-12(21-6-20-11)4-10(9)15-13(19)5-22-14-17-16-8(2)23-14/h3-4H,5-6H2,1-2H3,(H,15,19) |
Clave InChI |
KHTCIJIPWGMLEV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
SMILES canónico |
CC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B1224393.png)

![ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B1224395.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B1224396.png)
![6-(2-Chlorophenyl)-3-methyl-2-[4-morpholinyl(oxo)methyl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B1224397.png)
![1-[4-[4-[[6-Bromo-2-(3-pyridinyl)-4-quinolinyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1224398.png)
![3-hydroxy-5-nitro-2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1224399.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1224400.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)


![1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-](/img/structure/B1224415.png)
![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)